![molecular formula C9H11Cl2N3OS B2554698 N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride CAS No. 1171906-92-5](/img/structure/B2554698.png)
N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride
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Overview
Description
“N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride” is a chemical compound with the molecular formula C9H9N3OS•2HCl . It has a molecular weight of 280.17 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “N-(6-amino-1,3-benzothiazol-2-yl)acetamide” is 1S/C9H9N3OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,10H2,1H3,(H,11,12,13) . This indicates the presence of a benzothiazole ring with an acetamide group attached to it.Physical And Chemical Properties Analysis
“N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride” is a solid compound . It has a molecular weight of 280.17 .Scientific Research Applications
- Benzothiazole derivatives have shown promising antibacterial effects against various pathogens. Researchers have explored their potential as novel antibiotics due to their ability to inhibit bacterial growth .
- Compounds containing the benzothiazole moiety exhibit antifungal activity. They may serve as leads for developing new antifungal drugs .
- Benzothiazole-based molecules possess antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage .
- Some benzothiazole derivatives exhibit anti-inflammatory activity. They may modulate inflammatory pathways and hold promise for treating inflammatory diseases .
- Researchers have investigated benzothiazole derivatives as potential anticancer agents. These compounds can inhibit cancer cell proliferation and induce apoptosis. Notably, specific derivatives have demonstrated cytotoxicity against breast cancer cells .
- Benzothiazole derivatives, including related compounds, have hepatoprotective effects. They may help protect liver cells from damage and support liver function .
Antibacterial Activity
Antifungal Properties
Antioxidant Potential
Anti-Inflammatory Effects
Anti-Cancer Research
Hepatoprotective Activity
Safety and Hazards
properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS.2ClH/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9;;/h2-4H,10H2,1H3,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIQEGUDYXSJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride | |
CAS RN |
1171906-92-5 |
Source
|
Record name | N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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